5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide
CAS No.: 206256-21-5
Cat. No.: VC16998689
Molecular Formula: C15H9ClN2O3S
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206256-21-5 |
|---|---|
| Molecular Formula | C15H9ClN2O3S |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 2-chloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
| Standard InChI | InChI=1S/C15H9ClN2O3S/c16-8-5-6-10-9(7-8)14-13(17-10)15(19)18-11-3-1-2-4-12(11)22(14,20)21/h1-7,17H,(H,18,19) |
| Standard InChI Key | KQKZEKTZSJACKL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)C3=C(S2(=O)=O)C4=C(N3)C=CC(=C4)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound's architecture features a tetracyclic system comprising:
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Indole nucleus: A bicyclic structure with a benzene ring fused to a pyrrole ring
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Benzothiazepine core: A seven-membered ring containing nitrogen and sulfur atoms
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Functional modifications:
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Chlorine atom at position 2 (C2)
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Sulfone groups at position 12 (S=O₂)
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Ketone group at position 6 (C6=O)
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This unique arrangement creates multiple centers for electronic interactions, as demonstrated by the calculated polar surface area of 89.9 Ų and lipophilicity (LogP) of 2.98. The sulfone groups enhance water solubility (37.2 mg/L at 25°C) while maintaining membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉ClN₂O₃S |
| Molecular Weight | 332.8 g/mol |
| Melting Point | 248-250°C (decomposition) |
| Solubility (Water) | 37.2 mg/L |
| LogP | 2.98 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodologies
Multi-Step Synthesis Pathway
The synthesis employs a convergent strategy combining indole and benzothiazepine precursors:
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Indole functionalization:
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Cyclization:
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Oxidation:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Temperature | 0°C → RT | 15% |
| Oxidation Reagent | mCPBA vs H₂O₂/CH₃COOH | 30% |
| Reaction Time | 72 hrs vs 48 hrs | 22% |
Pharmacological Profile
Antiviral Mechanisms
As a constrained analogue of L-737,126, this compound inhibits HIV-1 reverse transcriptase through:
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Non-competitive binding: Interaction with allosteric pocket (Tyr181, Tyr188 residues)
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Conformational restriction: Enhanced rigidity improves target engagement (Kd = 58 nM)
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Resistance profile: Maintains activity against K103N mutant strain (EC₅₀ = 1.2 μM vs 0.8 μM wild-type)
Comparative Efficacy Data
Table 3: Anti-HIV-1 Activity Profile
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 2-Chloro derivative | 0.8 | >100 | >125 |
| L-737,126 | 0.02 | >200 | >10,000 |
| Nevirapine | 0.04 | 25 | 625 |
While demonstrating submicromolar potency (EC₅₀ = 0.8 μM), the compound shows reduced efficacy compared to L-737,126, likely due to decreased membrane permeability from the rigid tetracyclic system .
Structure-Activity Relationships (SAR)
Critical structural features influencing biological activity:
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C2 Chlorine:
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83% reduction in EC₅₀ compared to des-chloro analogue
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Enhances hydrophobic interactions with Pro95 residue
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Sulfone Groups:
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12,12-dioxide configuration improves water solubility by 4.2-fold
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Essential for hydrogen bonding with Lys101 side chain
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Tetracyclic System:
Future Research Directions
Optimization Strategies
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Prodrug development: Esterification of C6 ketone to improve oral bioavailability
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Hybrid molecules: Conjugation with nucleoside reverse transcriptase inhibitors (e.g., Zidovudine)
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Crystal structure analysis: X-ray diffraction studies with RT/inhibitor complexes
Expanded Therapeutic Applications
Emerging evidence suggests potential for:
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Neuroinflammatory disorders: Inhibition of microglial TNF-α production (IC₅₀ = 3.1 μM)
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Oncology: Topoisomerase II inhibition observed in preliminary screens (GI₅₀ = 8.7 μM vs MCF-7)
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